molecular formula C20H15N3O B7754710 4-[(2-Phenylquinazolin-4-yl)amino]phenol CAS No. 54665-94-0

4-[(2-Phenylquinazolin-4-yl)amino]phenol

Cat. No.: B7754710
CAS No.: 54665-94-0
M. Wt: 313.4 g/mol
InChI Key: HIKSDBXOPYKUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Phenylquinazolin-4-yl)amino]phenol is a synthetic quinazoline-based compound offered for research purposes. Quinazoline derivatives are a significant class of nitrogen-containing heterocycles known for their diverse chemical reactivities and broad biological applications, making them a privileged scaffold in medicinal chemistry . This compound is structurally characterized by a quinazoline core substituted at the 2-position with a phenyl group and at the 4-position with an aromatic amine linkage to a phenol group. While the specific biological data for this analog is not fully documented in the public domain, structurally similar [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines have been reported in scientific literature as orally active anti-cancer agents, demonstrating promising in vitro cytotoxic activity against a panel of human cancer cell lines and in vivo efficacy in xenograft models . This suggests potential research applications for this compound in investigating novel oncology pathways. Researchers can utilize this chemical as a key intermediate or building block for the synthesis of more complex molecules, or as a pharmacological tool for probing biological mechanisms. The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. All necessary safety data sheets should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-phenylquinazolin-4-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O/c24-16-12-10-15(11-13-16)21-20-17-8-4-5-9-18(17)22-19(23-20)14-6-2-1-3-7-14/h1-13,24H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKSDBXOPYKUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801274296
Record name 4-[(2-Phenyl-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

54665-94-0
Record name 4-[(2-Phenyl-4-quinazolinyl)amino]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54665-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2-Phenyl-4-quinazolinyl)amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801274296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Anilinoquinazoline Derivatives

General Synthetic Routes to the Quinazoline (B50416) Core

The construction of the fundamental quinazoline structure can be achieved through several named reactions and modern catalytic methods.

The Niementowski quinazoline synthesis is a classical and widely used method for forming 4-oxo-3,4-dihydroquinazolines (quinazolinones) nih.govmdpi.com. This reaction involves the thermal condensation of anthranilic acids with amides. nih.gov The initial reaction, reported by Stefan von Niementowski in 1895, laid the groundwork for numerous variations. google.com

Typically, the reaction requires high temperatures (130–150 °C) and can be time-consuming. google.com However, modifications have been developed to improve efficiency. For instance, microwave irradiation has been shown to significantly accelerate the reaction, often under solvent-free conditions, leading to high-purity quinazolinone derivatives with operational simplicity. prepchem.com Research has also demonstrated that the Niementowski reaction can be employed to create potential EGFR-inhibiting molecules. nih.gov

Variations of this reaction include the use of isatoic anhydride (B1165640) in place of anthranilic acid, which is known as the Niementowski modification of the Friedlander synthesis. prepchem.com Acid catalysis has also been explored to accelerate the coupling of anthranilic acids or anthranilamides with amides. google.com

Table 1: Comparison of Niementowski Reaction Conditions

Method Conditions Key Features
Classical Anthranilic acid, amide, 130–150 °C, ~6 h google.com High temperature, lengthy reaction time. google.comprepchem.com
Microwave-Assisted Anthranilic acid, formamide, MW (60 W), 20 min google.com Rapid, solvent-free, high purity. prepchem.com

| Acid-Catalyzed | Anthranilic acid, amide, acid catalyst google.com | Accelerated coupling. google.com |

Palladium catalysis has emerged as a powerful tool for the synthesis of the quinazoline core, offering efficient and often milder reaction conditions. These methods frequently involve cascade or one-pot reactions, enhancing synthetic efficiency.

One notable approach is the palladium-catalyzed synthesis of 2-substituted quinazolin-4(3H)-ones from readily available o-nitrobenzamides and alcohols. google.comresearchgate.net This process operates via a hydrogen transfer mechanism, where a cascade of alcohol oxidation, nitro group reduction, condensation, and dehydrogenation occurs without the need for an external reducing or oxidizing agent. google.com Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) are effective for this transformation. google.com

Another strategy involves the palladium-catalyzed N-monoarylation of amidines, which can be followed by a one-pot reaction with an aldehyde to form quinazoline derivatives. chemicalbook.com This method is effective for a wide range of aryl bromides, chlorides, and triflates and proceeds with excellent selectivity for monoarylation. chemicalbook.com Additionally, palladium-catalyzed acceptorless double dehydrogenative coupling of alcohols in the presence of an ammonia (B1221849) source like ammonium (B1175870) acetate (B1210297) provides a direct route to quinazolines. nih.gov

Table 2: Examples of Palladium-Catalyzed Quinazoline Synthesis

Starting Materials Catalyst / Reagents Product Type Ref.
o-Nitrobenzamide, Alcohol Pd(dppf)Cl₂ 2-Substituted Quinazolin-4(3H)-one google.com
Aryl Halide, Amidine, Aldehyde Pd catalyst, Cs₂CO₃, DDQ Quinazoline Derivative chemicalbook.com
Alcohol, Ammonium Acetate NNO Pincer Ligand-Pd(II) Complex Quinazoline nih.gov

Specific Synthesis of 4-[(2-Phenylquinazolin-4-yl)amino]phenol

The target compound is synthesized by attaching an aminophenol group to the C-4 position of a pre-formed 2-phenylquinazoline (B3120039) core.

The most common and direct method for synthesizing 4-anilinoquinazolines is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline (B184009) and an aniline (B41778) derivative. In the context of the specified outline, this involves the reaction of 4-chloro-2-phenylquinazoline (B1330423) with 3-aminophenol (B1664112) .

While the general reaction is well-documented for a vast array of aniline derivatives, the specific condensation with 3-aminophenol to yield the corresponding 3-hydroxyphenylamino product is a direct application of this principle. The name of the target compound, this compound, implies that the reactant should be 4-aminophenol. The reaction with 3-aminophenol would result in 3-[(2-Phenylquinazolin-4-yl)amino]phenol .

The reaction conditions for such condensations vary depending on the reactivity of the aniline. Electron-rich anilines, such as aminophenols, readily react with 4-chloroquinazolines to provide the corresponding 4-aminoquinazolines in moderate to good yields, often under mild conditions like refluxing in an alcohol solvent (e.g., 2-propanol). nih.gov For less reactive anilines, a base such as sodium hydride may be used in a solvent like N,N-dimethylformamide (DMF). nih.gov

Synthesis of Related 4-Anilinoquinazoline (B1210976) Derivatives and Analogues

The synthetic methodology for 4-anilinoquinazolines is broadly applicable, allowing for the creation of large libraries of related compounds for various research purposes, including drug discovery.

The synthesis of N,2-diphenylquinazolin-4-amine derivatives follows a common multi-step pathway. The process typically begins with the cyclization of methyl anthranilate with benzamide (B126) to produce 2-phenylquinazolin-4(3H)-one. This intermediate is then chlorinated, commonly using a reagent like phosphorus oxychloride (POCl₃), to yield 4-chloro-2-phenylquinazoline. The final step is a nucleophilic substitution reaction where the 4-chloro derivative is refluxed with a substituted aniline in a solvent such as ethanol (B145695) to afford the desired N,2-diphenylquinazolin-4-amine product. This route provides a versatile and effective method for generating a variety of derivatives with good yields.

Synthesis of 4-Phenyl-2-quinolone Derivatives

A key structural relative and potential synthetic precursor is the 4-phenyl-2-quinolone scaffold. The synthesis of these derivatives can be achieved through a reliable multi-step process. nih.gov A common route begins with the reaction of various substituted acetophenones with diethyl carbonate to yield the corresponding ethyl benzoylacetate intermediates. nih.gov These intermediates are then condensed with a substituted aniline to generate benzoylacetanilide compounds. nih.gov

The final and crucial step is the intramolecular cyclization of the benzoylacetanilide intermediates. This is typically accomplished through the Knorr quinoline (B57606) cyclization reaction, which utilizes an acid catalyst like polyphosphoric acid (PPA) at elevated temperatures (100–110 °C) to yield the target 4-phenylquinolin-2(1H)-one derivatives. nih.gov

Chemical Characterization Techniques Utilized for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H-NMR: In the ¹H-NMR spectra of related 4-anilinoquinazoline derivatives, several characteristic signals are expected. The proton on the linking nitrogen (NH) typically appears as a singlet at a high chemical shift, for example, reported values for similar structures range from δ 11.47 to 11.82 ppm. mdpi.com Aromatic protons on the quinazoline and phenyl rings display complex multiplets in the aromatic region (approximately δ 7.39-9.00 ppm). mdpi.com For the phenolic portion of the target molecule, the hydroxyl (-OH) proton would present a distinct singlet, while the protons on the phenol (B47542) ring would appear as a set of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. mdpi.comresearchgate.net For instance, in 4-aminophenol, the aromatic protons appear as two doublets around δ 6.81 and δ 7.03 ppm. researchgate.net

¹³C-NMR: The ¹³C-NMR spectrum provides complementary information. For related N-aryl-2-phenylquinazolin-4-amine structures, the carbon signals are observed across a wide range. Key resonances include those of the quinazoline ring system and the attached phenyl groups. For example, reported values for the carbon atoms of the quinazoline core and the C4-aniline ring appear between δ 112 and δ 159 ppm. mdpi.com The carbonyl carbon (C=O) in related quinolin-2-one structures is typically found in the range of δ 159.94–161.92 ppm. nih.gov

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)Reference
¹HAnilino N-H~11.5 - 11.8 mdpi.com
¹HAromatic C-H~7.4 - 9.0 mdpi.com
¹HPhenolic O-H~9.3 - 9.7 mdpi.com
¹³CQuinazoline & Anilino Carbons~112 - 159 mdpi.com
¹³CQuinolone C=O (related structures)~160 - 162 nih.gov

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation. frontiersin.org For this compound, the IR spectrum would exhibit several characteristic absorption bands.

A broad band corresponding to the phenolic O–H stretching vibration is expected around 3300-3400 cm⁻¹. mdpi.com The N–H stretching vibration of the amino linker would appear in a similar region, typically around 3330-3350 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹. Key absorptions in the fingerprint region include C=N and C=C stretching vibrations within the quinazoline and phenyl rings, typically found between 1620 cm⁻¹ and 1450 cm⁻¹. nih.gov The C-N stretching vibration would be visible around 1235 cm⁻¹. mdpi.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Phenolic O-HStretching~3300 - 3400 (broad) mdpi.com
Anilino N-HStretching~3330 - 3350 nih.gov
Aromatic C-HStretching>3000 nih.gov
C=N / C=CStretching~1450 - 1620 nih.gov
C-NStretching~1235 mdpi.com

Mass Spectrometry

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) can provide highly accurate mass measurements. mdpi.commdpi.com For this compound (C₂₀H₁₅N₃O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, confirming the molecular formula. mdpi.com

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer further structural insights. soton.ac.uk The fragmentation of the quinazoline core is highly dependent on its structure, but common fragmentation pathways have been established that aid in the characterization of unknown related substances. soton.ac.ukresearchgate.net

Biological Activities and Preclinical Investigations of 4 2 Phenylquinazolin 4 Yl Amino Phenol and Analogues

Anticancer and Antiproliferative Activities

The anticancer potential of 4-aminoquinazoline derivatives is well-documented, with several compounds from this class having advanced to clinical use. researchgate.net The primary mechanism often involves the inhibition of enzymes critical for cell proliferation and survival, such as tyrosine kinases. researchgate.net Analogues of 4-[(2-Phenylquinazolin-4-yl)amino]phenol have been synthesized and evaluated for their ability to suppress the growth of various cancer cells. These studies are foundational in identifying lead compounds for further development.

In Vitro Cytotoxicity Assays in Human Cancer Cell Lines

The initial step in evaluating the anticancer potential of a compound involves in vitro cytotoxicity assays. These experiments utilize established human cancer cell lines to determine a compound's ability to inhibit cell growth or induce cell death. The potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Hepatocellular carcinoma (HCC) is a prevalent and aggressive form of liver cancer with limited treatment options. nih.gov Consequently, there is a continuous search for new, effective therapeutic agents. While specific data on the cytotoxicity of this compound against the HepG2 cell line is not detailed in the provided research, studies on aminophenol analogues have been conducted. For instance, novel aminophenol analogues, such as p-dodecylaminophenol and p-decylaminophenol, were synthesized based on the structure of the potent anticancer agent fenretinide. nih.gov However, these particular analogues did not show a marked effect on the cell growth of HepG2 cells. nih.gov This suggests that the cytotoxic activity of aminophenol derivatives can be highly dependent on the specific cancer cell type. nih.gov Other research has focused on various plant extracts and their cytotoxic effects on HepG2 cells, with some showing potent activity. nih.govscienceandtechnology.com.vn

Table 1: Cytotoxicity of Aminophenol Analogues against HepG2 Cells

Compound Effect on Cell Growth
p-Dodecylaminophenol Not markedly affected
p-Decylaminophenol Not markedly affected
N-(4-hydroxyphenyl)dodecananamide Extremely weak
N-(4-hydroxyphenyl)decananamide Extremely weak
Fenretinide (N-(4-hydroxyphenyl)retinamide) Less potent than p-dodecylaminophenol in other cell lines

Data sourced from a study on novel aminophenol analogues. nih.gov

Colorectal cancer is a significant cause of cancer-related mortality worldwide. researchgate.net Research into new therapeutic agents is ongoing, with a focus on compounds that can overcome resistance to standard therapies. In the evaluation of quinolone analogues, which share a heterocyclic core structure, a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone (4-PQ) derivatives were synthesized and tested against a panel of human cancer cell lines, including COLO205. nih.govnih.govmdpi.com Among these, compound 22 , a 4-PQ derivative, demonstrated excellent antiproliferative activity against the COLO205 cell line, with an IC₅₀ value of 0.32 μM. nih.govnih.govmdpi.com This highlights the potential of related heterocyclic structures in targeting colorectal cancer cells. Another study on quinoline (B57606) derivates found that compound (S)-8m showed an over 238-fold selectivity toward COLO 205 cells (IC₅₀ = 0.042 μM) compared to normal human cells, indicating a favorable therapeutic window. nih.gov

Table 2: Antiproliferative Activities of 4-Phenyl-2-quinolone (4-PQ) Derivatives against COLO205 Cells

Compound IC₅₀ (μM)
Compound 22 0.32

Data from a study on 4-PQ derivatives. nih.govnih.govmdpi.com

Renal cell carcinoma (RCC) is known for its resistance to conventional chemotherapy and radiotherapy, making the development of targeted therapies a priority. nih.gov The NCI-60 screen, a panel of 60 human cancer cell lines, is often used to assess the anticancer activity of novel compounds. While specific data for this compound is not available, studies on other compounds have shown preferential cytotoxicity towards renal cancer cell lines. nih.gov For instance, the natural product tonantzitlolone (B611419) (TZL) displayed a preferred cytotoxic effect against renal cancer cell lines in the NCI-60 panel. nih.gov Similarly, research on 4-phenyl-2-quinolone (4-PQ) derivatives, which are structurally related to the quinazoline (B50416) scaffold, has been conducted against various cancer cell lines, including A498. nih.gov However, most of the tested 4-PQ derivatives had IC₅₀ values greater than 50 μM against A498 cells, indicating lower potency for this specific cell line compared to others. nih.govmdpi.com

Non-small cell lung cancer (NSCLC) accounts for the majority of lung cancer cases and is a leading cause of cancer-related death. mdpi.comproquest.com The development of new therapeutic strategies is crucial to improve patient outcomes. proquest.com A series of 4-phenyl-2-quinolone (4-PQ) derivatives were evaluated for their anticancer activities against four human cancer cell lines, including the H460 NSCLC cell line. nih.govnih.gov Among the synthesized compounds, compound 22 showed significant antiproliferative activity against H460 cells with an IC₅₀ value of 0.89 μM. nih.govnih.govmdpi.com In another study, a 4-chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol analogue (6h ) demonstrated significant anticancer activity against the NCI-H460 cell line, with a percentage growth inhibition (PGI) of 55.61 at a 10 µM concentration. nih.gov

Table 3: Antiproliferative Activities of Analogues against H460 Cells

Compound IC₅₀ (μM) Percentage Growth Inhibition (PGI) at 10 µM
Compound 22 (4-PQ derivative) 0.89 Not Reported
Compound 6h (aminophenol analogue) Not Reported 55.61%

Data sourced from studies on 4-PQ derivatives and aminophenol analogues. nih.govnih.govmdpi.comnih.gov

Breast cancer is the most common cancer in women worldwide. mdpi.com The MCF-7 cell line is a widely used model for estrogen receptor-positive breast cancer. nih.gov Numerous studies have investigated the cytotoxicity of quinazoline and aminophenol derivatives against MCF-7 cells. A series of novel quinazolin-4-one derivatives were synthesized and screened for their activity against the MCF-7 cell line, with some compounds showing powerful cytotoxic effects. mdpi.com Similarly, aminophenol analogues have demonstrated potent, dose-dependent growth suppression of MCF-7 cells. nih.gov For example, p-dodecylaminophenol (1 ) and p-decylaminophenol (2 ) were more potent than the established anticancer agent fenretinide. nih.gov The cytotoxic effects of these aminophenol analogues were correlated with their ability to be incorporated into the cancer cells and induce apoptosis. nih.gov

Table 4: Cytotoxicity of Aminophenol Analogues against MCF-7 Cells

Compound Potency
p-Dodecylaminophenol (1) More potent than fenretinide
p-Decylaminophenol (2) Potent, dependent on alkyl chain length
N-(4-hydroxyphenyl)dodecananamide (3) Extremely weak
N-(4-hydroxyphenyl)decananamide (4) Extremely weak

Data sourced from a study on novel aminophenol analogues. nih.gov

Evaluation against Colon Carcinoma Cell Lines (HCT-116)

The cytotoxic potential of compounds structurally related to this compound has been evaluated against the human colon carcinoma cell line HCT-116. Research into various 4-aminoquinazoline derivatives has demonstrated their ability to inhibit the growth and proliferation of HCT-116 cells. For instance, a series of novel 4-aminoquinazoline derivatives was designed to target the PI3Kα enzyme, and their antiproliferative activities were assessed against a panel of cancer cell lines, including HCT-116. nih.gov In another study, newly synthesized quinazoline derivatives incorporating triazole-acetamide moieties were also tested for their cytotoxic effects on HCT-116 cells, showing moderate to good anticancer potential. nih.gov

Furthermore, a review of studies on 4-aminoquinazolines highlights that derivatives have been investigated for their ability to induce apoptosis in HCT-116 tumor cells. researchgate.net These findings collectively suggest that the 4-aminoquinazoline scaffold, a core component of the target compound, is a promising framework for developing agents against colon cancer. While direct studies on this compound against HCT-116 are not detailed in the reviewed literature, the consistent activity of its analogues underscores the relevance of this chemical class in colon cancer research.

Cytotoxic Potency Determination (IC50 Values)

The cytotoxic potency of 4-aminoquinazoline analogues is frequently quantified by their half-maximal inhibitory concentration (IC50), with numerous studies reporting values against various cancer cell lines. For derivatives tested against the HCT-116 colon cancer cell line, a range of IC50 values has been reported, reflecting the influence of different chemical modifications to the core structure.

For example, a study on quinazoline derivatives bearing triazole-acetamides found that the most potent compound, designated 8a, exhibited an IC50 value of 5.33 μM against HCT-116 cells after 72 hours of treatment. nih.gov In a different investigation focused on 4-aminoquinazoline derivatives as PI3Kα inhibitors, a compound labeled 6b was found to suppress PI3Kα kinase activity with an IC50 of 13.6 nM in HCT116 cells. nih.gov The antiproliferative activity of other analogues against HT-29 colon cancer cells has also been documented, with some compounds showing potent IC50 values in the sub-micromolar range. mdpi.com

These values, while not for this compound itself, illustrate the potential for high cytotoxic potency within this class of compounds.

Table 1: Cytotoxic Potency (IC50) of Selected 4-Aminoquinazoline Analogues

Compound AnalogueCell LineIC50 ValueReference
Quinazoline-triazole-acetamide (8a)HCT-1165.33 μM (72h) nih.gov
4-Aminoquinazoline derivative (6b)HCT-11613.6 nM (PI3Kα inhibition) nih.gov
Diarylamide-substituted-4-anilinoquinazoline (42)HT-290.13 μM mdpi.com
Diarylamide-substituted-4-anilinoquinazoline (43)HT-290.15 μM mdpi.com

In Vivo Antitumor Efficacy in Non-Human Xenograft Models

Preclinical evaluation of the antitumor effects of compounds related to this compound has been conducted using in vivo xenograft models, where human cancer cells are implanted into immunodeficient mice.

HepG2-Xenografted Tumor Models

While specific in vivo data for this compound in a HepG2 (human liver carcinoma) xenograft model is not available in the reviewed literature, studies on closely related structures provide insight. For example, one investigation of a compound, identified as compound 2 , which shares the core quinazoline structure, demonstrated tumor growth inhibition in a HepG2 xenograft model. researchgate.net The study reported that this compound inhibited tumor growth and exhibited a better safety profile than the conventional chemotherapy agent cisplatin. researchgate.net Such findings for analogous compounds are crucial for establishing the potential in vivo efficacy of the broader class of quinazoline derivatives against hepatocellular carcinoma.

HT-29 Human Colon Adenocarcinoma Xenograft Models

The HT-29 human colon adenocarcinoma xenograft model is a standard for assessing the in vivo efficacy of potential anticancer agents. Research has been conducted on analogues of this compound in this model. A study involving a series of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines, which are structurally related to the target compound, tested their in vivo efficacy in the HT-29 xenograft model. nih.gov Promising compounds from this series underwent further dose-response studies in this model, indicating a potential for this chemical class to inhibit tumor growth in a colon cancer setting. nih.gov The HT-29 xenograft model is frequently used to evaluate tyrosine kinase inhibitors, which aligns with the known mechanism of action for many quinazoline derivatives. nih.govemanresearch.org

Table 2: In Vivo Antitumor Efficacy of an Analogue in HT-29 Xenograft Model

Compound Analogue ClassXenograft ModelOutcomeReference
[4-(2-Phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-aminesHT-29 Human Colon AdenocarcinomaPromising in vivo efficacy, leading to dose-response studies. nih.gov

Molecular Mechanisms of Anticancer Action

The anticancer effects of this compound and its analogues are largely attributed to their interaction with key cellular signaling pathways that control cell growth, proliferation, and survival.

Kinase Inhibition (e.g., Tyrosine Kinases, Serine/Threonine Kinases)

The 4-aminoquinazoline scaffold is a well-established and highly significant pharmacophore for the inhibition of various protein kinases. nih.govacs.org Many compounds based on this structure function as potent and specific inhibitors of both tyrosine kinases and serine/threonine kinases. nih.gov

Tyrosine Kinases: A primary target for this class of compounds is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. acs.orgnih.govwisdomlib.org Overexpression of EGFR is common in many cancers, including colon, lung, and breast cancer. mdpi.com 4-Anilinoquinazoline (B1210976) derivatives are designed to compete with adenosine (B11128) 5'-triphosphate (ATP) at its binding site within the kinase domain of EGFR, thereby blocking the downstream signaling pathways that lead to cell proliferation. acs.orgnih.gov Several approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-aminoquinazoline core and function as EGFR tyrosine kinase inhibitors. nih.gov The inhibitory activity extends to other receptor tyrosine kinases as well, including the Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis. mdpi.com

Serine/Threonine Kinases: Beyond tyrosine kinases, 4-aminoquinazoline derivatives have also been developed as inhibitors of serine/threonine kinases. A notable example is the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in cancer. nih.gov A series of 4-aminoquinazoline derivatives were specifically designed as selective inhibitors of the PI3Kα isoform, demonstrating that this chemical scaffold can be adapted to target different classes of kinases involved in cancer progression. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition

The 4-anilinoquinazoline scaffold is a well-established framework for the development of Epidermal Growth Factor Receptor (EGFR) inhibitors. frontiersin.org EGFR is a receptor tyrosine kinase that, when overexpressed or mutated, can lead to uncontrolled cell growth and proliferation in various cancers. nih.gov The 4-anilinoquinazoline core is a crucial component for binding to the ATP pocket of the EGFR kinase domain. frontiersin.orgugm.ac.id

Numerous studies have synthesized and evaluated 4-anilinoquinazoline derivatives for their EGFR inhibitory activity. For instance, a series of 6-arylureido-4-anilinoquinazoline derivatives demonstrated potent EGFR inhibition, with compound 7i showing an IC50 value of 17.32 nM. frontiersin.org Molecular docking studies of this compound revealed that the 4-anilinoquinazoline portion is essential for binding affinity. frontiersin.org Another study on 4-anilinoquinazoline derivatives designed to overcome resistance to third-generation EGFR inhibitors identified compound 14d with significant inhibitory activity against mutant EGFR. nih.gov Furthermore, novel 4-anilinoquinazoline derivatives incorporating a 2-nitroimidazole (B3424786) moiety have been developed, with compound 19h exhibiting a highly potent EGFR IC50 of 0.47 nM. nih.gov These findings underscore the importance of the 4-aminoquinazoline core in designing effective EGFR inhibitors. nih.gov

Compound IDDescriptionEGFR IC50 (nM)Reference
7i 6-Arylureido-4-anilinoquinazoline derivative17.32 frontiersin.org
19h 4-Anilinoquinazoline with 2-nitroimidazole moiety0.47 nih.gov
Gefitinib Reference EGFR inhibitor25.42 frontiersin.org
Erlotinib Reference EGFR inhibitor33.25 frontiersin.org
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key regulator of angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov Inhibiting VEGFR-2 is a validated strategy in cancer therapy. The 4-aminoquinazoline scaffold has been utilized to develop potent VEGFR-2 inhibitors. nih.govnih.gov

A series of 4-alkoxyquinazoline-based derivatives were designed and synthesized as VEGFR-2 inhibitors, with compound 3h showing a very potent IC50 value of 2.89 nM. nih.gov In another study, 2-thioxobenzo[g]quinazoline derivatives were evaluated for their VEGFR-2 inhibitory activity, with compounds 13 and 15 demonstrating IC50 values of 46.6 ± 2.8 nM and 44.4 ± 2.6 nM, respectively, comparable to the standard drug sorafenib. mdpi.com Additionally, a series of 6,7-dimethoxy-4-anilinoquinazoline analogues containing a diarylamide group were investigated, where compound 10 had a VEGFR-2 IC50 of 0.016 µM. semanticscholar.org These studies highlight the potential of quinazoline derivatives as effective anti-angiogenic agents through VEGFR-2 inhibition.

Compound IDDescriptionVEGFR-2 IC50 (nM)Reference
3h 4-Alkoxyquinazoline-based derivative2.89 nih.gov
13 2-Thioxobenzo[g]quinazoline derivative46.6 ± 2.8 mdpi.com
15 2-Thioxobenzo[g]quinazoline derivative44.4 ± 2.6 mdpi.com
10 6,7-dimethoxy-4-anilinoquinazoline analogue16 semanticscholar.org
Sorafenib Reference VEGFR-2 inhibitor31.1 ± 1.8 mdpi.com
Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Cyclin-Dependent Kinase 2 (CDK2) is a key protein in regulating the cell cycle, and its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. The quinazolin-4(3H)-one scaffold has been explored for the development of CDK2 inhibitors. nih.gov

In a study focused on developing new CDK2 inhibitors, a series of quinazolin-4(3H)-one derivatives were synthesized. Among them, compound 5c emerged as a potent inhibitor with an IC50 value of 0.63 µM against CDK2, which was more potent than the reference compound roscovitine (B1683857) (IC50 = 1.28 µM). Another compound from the same series, 8a , also showed significant CDK2 inhibition with an IC50 of 1.74 µM. nih.gov These findings suggest that the quinazoline core can be effectively modified to target CDK2 for anticancer purposes.

Compound IDDescriptionCDK2 IC50 (µM)Reference
5c Quinazolin-4(3H)-one derivative0.63 nih.gov
8a Quinazolin-4(3H)-one derivative1.74 nih.gov
Roscovitine Reference CDK2 inhibitor1.28 nih.gov
Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. Their overexpression is linked to tumorigenesis, making them attractive targets for cancer therapy. nih.gov Quinazoline-based compounds have been investigated as inhibitors of these kinases. nih.govmdpi.com

A study on quinazolin-4(3H)-one derivatives identified a compound, BIQO-19 , as a selective inhibitor of Aurora kinase A with an IC50 of 68.54 nM, showing much higher selectivity for Aurora A over Aurora B (IC50 = 581.03 nM). mdpi.com Another study focused on N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines, which share a similar pharmacophore, identified compound 18 as a potent inhibitor of both Aurora A and Aurora B, with Ki values of 8.0 nM and 9.2 nM, respectively. nih.gov Furthermore, a series of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivatives were designed, with compound 6e showing potent Aurora A inhibition. mdpi.com

Compound IDDescriptionAurora A IC50/Ki (nM)Aurora B IC50/Ki (nM)Reference
BIQO-19 Quinazolin-4(3H)-one derivative68.54 (IC50)581.03 (IC50) mdpi.com
18 N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine8.0 (Ki)9.2 (Ki) nih.gov
PI3Kα Inhibition

Phosphatidylinositol 3-kinase alpha (PI3Kα) is a key component of the PI3K/Akt signaling pathway, which is frequently overactive in cancer and promotes cell survival and proliferation. nih.gov The development of dual inhibitors targeting both EGFR and PI3Kα is a promising strategy, and 4-aminoquinazoline derivatives have shown potential in this area. nih.govnih.gov

A series of 4-aminoquinazolines were designed as dual EGFR and PI3K inhibitors. In this series, compounds 6c and 6i demonstrated significant inhibition of both EGFR and PI3Kα. nih.gov Specifically, these compounds showed selectivity for the PI3Kα isoform over other isoforms. nih.gov The dual inhibitory action of these compounds leads to cell cycle arrest and apoptosis. nih.gov

Apoptosis Induction Pathways

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by inducing apoptosis. Quinazoline derivatives have been shown to trigger apoptotic pathways in cancer cells. nih.govnih.govmdpi.com The induction of apoptosis by these compounds is often a consequence of the inhibition of key survival signaling pathways. For instance, the inhibition of the EGFR and PI3K/Akt pathways by 4-aminoquinazoline derivatives can lead to the induction of apoptosis. nih.gov

Modulation of Bax/Bcl-2 Ratio

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis. This family includes anti-apoptotic proteins like Bcl-2 and Bcl-xL, and pro-apoptotic proteins like Bax and Bak. nih.govnih.gov The ratio of pro- to anti-apoptotic proteins is a critical determinant of a cell's susceptibility to apoptosis. A high Bax/Bcl-2 ratio favors the release of cytochrome c from the mitochondria, leading to caspase activation and cell death. nih.gov

Several studies have shown that 4-aminoquinazoline analogues can modulate the expression of Bcl-2 family proteins to promote apoptosis. The inhibition of EGFR can lead to the upregulation of pro-apoptotic proteins, which in turn activates the apoptotic cascade. nih.gov The synergy observed between the oncogene Myc and Bcl-2 in promoting cancer highlights the importance of Bcl-2 in preventing apoptosis induced by oncogenic stress. nih.gov Therefore, compounds that can either downregulate Bcl-2 or upregulate Bax can shift the balance towards apoptosis, representing a viable anticancer strategy.

Activation of Caspase-3

Caspase-3 is a critical executioner caspase in the apoptotic pathway. Its activation from its inactive zymogen, procaspase-3, is a key step leading to programmed cell death. nih.gov The process of apoptosis is tightly regulated, and its dysregulation is a hallmark of cancer. researchgate.net Therapeutic strategies aimed at directly activating procaspase-3 are being explored as a potential avenue for cancer treatment. nih.gov

While direct studies on the activation of caspase-3 by this compound are not extensively documented in publicly available literature, the broader class of quinazoline derivatives has been associated with the induction of apoptosis, which inherently involves the caspase cascade. The extrinsic pathway of apoptosis, for instance, is initiated by external signals that lead to the activation of initiator caspases like caspase-8, which in turn can directly cleave and activate caspase-3. researchgate.net Similarly, the intrinsic pathway, often triggered by cellular stress, results in the release of cytochrome c from the mitochondria, leading to the formation of the apoptosome and subsequent activation of caspase-9, which then activates caspase-3. researchgate.netresearchgate.net Research on various quinazoline-based compounds indicates their ability to induce apoptosis, suggesting an indirect role in caspase-3 activation.

Sirtuin 1 (Sirt1) Modulation

Sirtuin 1 (SIRT1) is a NAD+-dependent deacetylase that plays a crucial role in a variety of cellular processes, including stress resistance, metabolism, and aging. sci-hub.se Its role in cancer is complex and can be context-dependent, acting as either a tumor promoter or suppressor. google.com Consequently, both SIRT1 inhibitors and activators are being investigated as potential therapeutic agents. google.com

Specific data on the modulation of SIRT1 by this compound is limited. However, the broader class of quinazolinone derivatives has been explored for their potential to modulate sirtuins. acs.org The development of sirtuin-modulating compounds, including those with a quinazolinone core, is an active area of research for treating a range of diseases, including cancer, neurodegenerative diseases, and metabolic disorders. acs.org Both activation and inhibition of SIRT1 have been proposed as therapeutic strategies in oncology. google.com

Tubulin Polymerization Inhibition

The microtubule network, formed by the polymerization of tubulin dimers, is essential for cell division, motility, and intracellular transport. Disruption of tubulin dynamics is a well-established and effective strategy in cancer chemotherapy.

Analogues of 2-phenylquinazoline (B3120039) have demonstrated significant activity as inhibitors of tubulin polymerization. One such study highlighted a 2-phenylquinazolin-4(3H)-one derivative that inhibited tubulin polymerization with an IC50 value of 3.16 ± 0.21 μM, which was slightly more potent than the well-known tubulin inhibitor, colchicine (B1669291) (IC50 = 3.33 ± 0.09 μM). acs.org This compound also showed potent antiproliferative activity against a panel of six different cancer cell lines, with IC50 values ranging from 51 to 440 nM. acs.org Another study on 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which share structural similarities, identified compounds with potent tubulin polymerization inhibitory effects, leading to G2/M phase cell cycle arrest and apoptosis. dntb.gov.ua For example, compound 7b in that study showed potent cytotoxic activity against SK-OV-3 and HCT116 cell lines with IC50 values of 0.5 and 0.2 μM, respectively. dntb.gov.ua

Table 1: Tubulin Polymerization Inhibition by 2-Phenylquinazoline Analogues

Compound Target IC50 (μM) Reference
2-phenylquinazolin-4(3H)-one derivative Tubulin Polymerization 3.16 ± 0.21 acs.org
Colchicine (Reference) Tubulin Polymerization 3.33 ± 0.09 acs.org
2-phenylquinoline-4-carboxamide (7b) SK-OV-3 cell line 0.5 dntb.gov.ua
2-phenylquinoline-4-carboxamide (7b) HCT116 cell line 0.2 dntb.gov.ua
Other Target Engagements (e.g., Urease, Phosphodiesterase, HDAC, USP7)

The versatile 2-phenylquinazoline scaffold has been shown to interact with a variety of other enzymes, highlighting its potential for broad therapeutic applications.

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for several pathogenic bacteria. Quinazolinone derivatives have been identified as potent urease inhibitors. acs.org In one study, a series of quinazolinone derivatives containing an acyl hydrazone skeleton were synthesized and showed significant urease inhibitory activity, with some compounds exhibiting IC50 values as low as 1.86 ± 0.07 µg/mL, which was more potent than the standard inhibitor thiourea. acs.org

Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are a family of enzymes that regulate the levels of intracellular second messengers, cAMP and cGMP. Inhibition of specific PDEs is a therapeutic strategy for various conditions, including inflammatory diseases. Certain quinazoline derivatives have been investigated as inhibitors of phosphodiesterase 7 (PDE7), with some compounds showing inhibitory potencies at sub-micromolar levels.

Histone Deacetylase (HDAC) Inhibition: HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated approach in cancer therapy. Quinazoline-based derivatives have been developed as potent HDAC inhibitors. For instance, some phthalazino[1,2-b]-quinazolinone derivatives have shown nano-molar IC50 values against various cancer cell lines and HDAC subtypes, proving more potent than the approved HDAC inhibitor SAHA (vorinostat).

Ubiquitin-Specific Protease 7 (USP7) Inhibition: USP7 is a deubiquitinating enzyme that regulates the stability of numerous proteins involved in cell cycle control and apoptosis, making it an attractive target for cancer therapy. Quinazolin-4-one derivatives are among the molecular skeletons that have been investigated as USP7 inhibitors.

Table 2: Inhibition of Various Enzymes by Quinazoline Derivatives

Enzyme Compound Class IC50 Reference
Urease Quinazolinone acyl hydrazone derivative 1.86 ± 0.07 µg/mL acs.org
PDE7 Biphenyl-4-methylsulfanyl quinazoline derivative 0.7-0.9 µM
HDAC Phthalazino[1,2-b]-quinazolinone derivative (8h) Nano-molar range
USP7 Quinazolin-4-one derivatives Micromolar level

ABC Transporter Modulation

Breast Cancer Resistance Protein (ABCG2) Inhibition

The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a major contributor to multidrug resistance (MDR) in cancer by actively effluxing a wide range of chemotherapeutic drugs from cancer cells. Inhibition of ABCG2 is a promising strategy to overcome MDR.

The 4-anilino-2-phenylquinazoline scaffold, which is structurally very similar to this compound, has been extensively investigated for its ability to inhibit ABCG2. Studies have shown that substitutions on the anilino ring can significantly influence the inhibitory activity. For example, derivatives with hydroxy, cyano, nitro, acetamido, and fluoro substitutions have demonstrated high inhibitory activities towards ABCG2. Furthermore, 4-anilino-2-pyridylquinazolines have been identified as highly potent and nontoxic inhibitors of ABCG2. The inhibitory potency is influenced by the position of substituents on the anilino ring, with some derivatives showing IC50 values in the nanomolar range. For instance, a 2-phenylquinazoline analogue with a 4-cyano substituent on the anilino ring (compound 50) exhibited an IC50 of 71.4 nM for ABCG2 inhibition.

Table 3: ABCG2 Inhibition by 4-Anilino-quinazoline Analogues

Compound Scaffold Substituent (R2) IC50 (nM) Reference
2-Phenylquinazoline 4-cyano 71.4
2-Phenylquinazoline 3-cyano 140
2-Phenylquinazoline 4-hydroxy 211
2-Phenylquinazoline 3-methoxy 558
2-Phenylquinazoline 4-methoxy 742

Reversal of Multidrug Resistance (MDR) in Cancer Cells

By inhibiting the function of ABC transporters like ABCG2, these compounds can restore the sensitivity of resistant cancer cells to chemotherapeutic agents. The ability of 4-anilino-quinazoline derivatives to reverse MDR has been confirmed in cellular assays. These compounds have been shown to enhance the efficacy of chemotherapeutic drugs such as mitoxantrone (B413) and SN-38 in cancer cells overexpressing ABCG2. Importantly, many of these potent ABCG2 inhibitors exhibit low intrinsic cytotoxicity, which is a desirable characteristic for a co-administered agent in chemotherapy, as it suggests a high therapeutic ratio. The selectivity of these quinazoline compounds for ABCG2 over other ABC transporters like ABCB1 and ABCC1 has also been noted, which is advantageous in minimizing off-target effects.

Neuropharmacological Activities

The quinazoline structural motif has been a subject of investigation for its potential anticonvulsant properties. Various derivatives have been assessed in established animal seizure models to determine their efficacy in preventing or delaying convulsions.

One of the primary screening models for anticonvulsant drugs is the maximal electroshock (MES) test, which induces tonic-clonic seizures. Studies on compounds structurally related to this compound, such as 4-(2-alkoxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-ones, have demonstrated significant anticonvulsant activity in the MES test. nih.gov For example, the derivative 4-(2-octyloxy-phenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one was identified as a highly potent compound with a median effective dose (ED50) of 23.7 mg/kg in the MES test in mice. nih.gov

Other chemoconvulsant models are also employed to elucidate the mechanism of action. The pentylenetetrazole (PTZ)-induced seizure model is particularly useful for identifying compounds that may act on the GABAergic system. mdpi.com Research on 2,3-disubstituted quinazolin-4(3H)-one derivatives showed they possess potential anticonvulsant activity in the PTZ model in mice. mdpi.com Further investigations into a promising triazol-3-one derivative revealed its efficacy against seizures induced by 3-mercaptopropionic acid and bicuculline, further suggesting a GABA-mediated mechanism. nih.gov

Table 2: Anticonvulsant Activity of a Quinazoline-Related Compound (5g) in Mice

Test Model Parameter Result
Maximal Electroshock (MES) ED50 23.7 mg/kg
Rotarod Neurotoxicity TD50 611.0 mg/kg
Protective Index (PI) TD50/ED50 25.8

This table is interactive. Click on the headers to sort. Source: nih.gov

The primary inhibitory neurotransmitter system in the central nervous system is mediated by γ-aminobutyric acid (GABA), primarily through GABA-A receptors. nih.gov These receptors are ligand-gated ion channels and are the target for various drugs, including benzodiazepines. nih.gov The modulation of GABA-A receptors represents a key mechanism for anticonvulsant activity.

The quinazolin-4(3H)-one scaffold has been specifically studied for its interaction with GABA-A receptors. Methaqualone, a well-known quinazolinone derivative, has been identified as a positive allosteric modulator (PAM) of the GABA-A receptor, which contributes to its sedative and anticonvulsant effects. mdpi.com More recent research has focused on designing novel 2,3-disubstituted quinazolin-4(3H)-one derivatives as potential PAMs at the benzodiazepine (B76468) binding site of the GABA-A receptor. mdpi.com In silico and in vivo studies, including flumazenil (B1672878) antagonism assays, have supported the hypothesis that the anticonvulsant effects of these quinazolinone compounds are mediated through their interaction with the GABA-A receptor. mdpi.com The phenolic group present in this compound is also significant, as phenolic compounds are known to be a diverse class of GABA-A receptor modulators. frontiersin.org

Anti-Inflammatory and Analgesic Activities

The anti-inflammatory potential of quinazoline derivatives has been extensively evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for assessing acute inflammation. In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema.

Numerous studies have shown that various substituted quinazolines and quinazolinones can significantly reduce paw edema. jst.go.jpfabad.org.tr For instance, certain novel quinazolinone derivatives demonstrated good anti-inflammatory activity, with some compounds showing a reduction in edema volume comparable to or better than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin. jst.go.jp One study reported that specific 2-phenyl-quinazoline-4(3H)-one derivatives significantly reduced carrageenan-induced paw edema thickness. nih.gov The mechanism often involves the inhibition of pro-inflammatory mediators. nih.gov Another study on thioxoquinazolinone derivatives also confirmed anti-inflammatory effects in the same model, with one compound, N-(4-hydroxyphenyl)-N-(4-oxo-3-phenyl-2-thioxo-3,4-dihydroquinazolin-1(2H)methyl)acetamide (PTQ01), showing excellent activity. researchgate.net

Table 3: Anti-inflammatory Activity of Selected Quinazoline Derivatives in Carrageenan-Induced Rat Paw Edema

Compound Type Key Finding Reference
Quinazoline-based PDE4B Inhibitors Showed potent anti-inflammatory activity compared to indomethacin. jst.go.jp
3-(arylideneamino)-phenylquinazoline-4(3H)-one Significantly reduced paw edema thickness. nih.gov
Thioxoquinazolinone (PTQ01) Exhibited excellent anti-inflammatory activity. researchgate.net
Quinazolinone Derivatives (QA-2 & QA-6) Showed significant activity with %ROV of 82.75 and 81.03 after 4 hours. fabad.org.tr

This table is interactive. Click on the headers to sort.

In addition to anti-inflammatory effects, the analgesic properties of quinazoline derivatives have been explored in various rodent pain models. These models help to distinguish between centrally and peripherally acting analgesics.

The hot plate test is a common method for assessing central analgesic activity, where the latency of the animal's response to a thermal stimulus is measured. scispace.com Studies on thioxoquinazolinone derivatives showed that several compounds exhibited significant analgesic activity in the hot plate method when compared with the standard drug pentazocine. researchgate.net Another study on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl)acetoacetamides and their derivatives found that one compound, in particular, showed significant analgesic activity comparable to pentazocine. mdpi.com

The acetic acid-induced writhing test is another frequently used model that assesses peripheral analgesic effects by measuring the reduction in abdominal constrictions. A study on 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a compound with a different but related heterocyclic structure, demonstrated a pronounced analgesic effect in both the hot plate test and the writhing test. biomedpharmajournal.org These findings across different models suggest that quinazoline-based compounds and their analogues may possess valuable pain-relieving properties acting through multiple mechanisms. researchgate.netmdpi.com

Cyclooxygenase (COX-II) Inhibition

Quinazolinone derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of cyclooxygenase (COX) enzymes. A series of 2-(Morpholin-4-yl)-N-phenylquinazolin-4-amine derivatives were synthesized and evaluated for their selective COX-2 inhibitory activity. In this class of compounds, the presence of a morpholine (B109124) ring and a substituted aniline (B41778) group were key structural features. One particular derivative, compound 5d, demonstrated significant anti-inflammatory and analgesic effects with considerable selectivity for the COX-2 enzyme.

Further studies on different series of quinazolinone derivatives have also shown promising results. For instance, certain pyrazoloquinazoline derivatives have been identified as potent dual inhibitors of both COX-2 and 5-lipoxygenase (5-LOX). Specifically, compounds with a 4-methoxy substitution on the phenyl moiety attached to the quinazoline core exhibited notable COX-2 inhibitory activity. In another study, benzhydrylpiperazine-based compounds were designed as dual COX-2/5-LOX inhibitors, with one compound showing more potent COX-2 inhibition than the standard drug, celecoxib. These findings underscore the potential of the quinazoline framework in developing selective anti-inflammatory agents.

Antimicrobial Activities

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. The

Antiviral Activity (e.g., against Vaccinia Virus, Anti-HIV)

While direct studies on the antiviral properties of this compound are not available, the quinazoline scaffold is a recognized pharmacophore in the development of antiviral agents. Research into related compounds has revealed activity against a variety of viruses, including Human Immunodeficiency Virus (HIV).

For instance, a series of novel diarylpyrimidines (DAPYs), which share structural similarities with quinazolines, have demonstrated potent anti-HIV-1 activity. nih.gov One such compound, 2-bromophenyl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazone, exhibited an EC50 value of 1.7 ± 0.6 nM against wild-type HIV-1. nih.gov Another analogue, 4-methyl phenyl-substituted diarylpyrimidine, showed broad-spectrum inhibitory activity against wild-type HIV-1, a double-mutated HIV-1 strain, and HIV-2. nih.gov These findings suggest that the general structural framework is conducive to anti-HIV activity, operating as non-nucleoside reverse transcriptase inhibitors. nih.gov

Furthermore, other quinoline derivatives have been identified as potential latency-reversing agents (LRAs) for HIV-1. nih.gov For example, 4-phenylquinoline-8-amine has been shown to induce HIV-1 reactivation from latency, a key strategy in the "shock and kill" approach to eradicating HIV reservoirs. nih.gov

Although specific data against the Vaccinia virus for this class of compounds is sparse in the available literature, some fluorine-containing 4-arylaminoquinazolines have been investigated for their activity against monkeypox virus and smallpox vaccine virus, indicating that the quinazoline core is of interest in the search for new treatments for orthopoxvirus infections. researchgate.net The antiviral activity of polyphenolic compounds, a class to which this compound belongs due to its phenol (B47542) group, is well-documented against a wide range of viruses. parchem.comresearchgate.net The mechanism of action for polyphenols can involve interfering with viral entry and replication processes. parchem.com

Table 1: Anti-HIV Activity of Selected Diarylpyrimidine Analogues

CompoundTargetEC50Selectivity Index (SI)
2-bromophenyl-2-[(4-cyanophenyl)amino]-4-pyrimidinone hydrazone (9k)Wild-type HIV-11.7 ± 0.6 nM5762
4-methyl phenyl analogue (9d)Wild-type HIV-12.4 ± 0.2 nM18461
4-methyl phenyl analogue (9d)HIV-1 double-mutated strain (K103N+Y181C)5.3 ± 0.4 µM-
4-methyl phenyl analogue (9d)HIV-2 ROD strain5.5 µM-

Data sourced from a study on diarylpyrimidine hydrazones as potent non-nucleoside reverse transcriptase inhibitors. nih.gov

Antioxidant Activity (In Vitro Investigations)

The antioxidant potential of this compound has not been directly reported. However, the presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant capacity. Studies on related quinazolin-4(3H)-one derivatives have explored their antioxidant properties through various in vitro assays. nih.govnih.govmdpi.com The antioxidant activity of these compounds is significantly influenced by the number and position of hydroxyl groups on the phenyl ring. nih.govnih.gov

For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, the presence of at least one hydroxyl group is often required. nih.gov The activity can be further enhanced by the presence of a second hydroxyl group, particularly in the ortho or para position. nih.gov The general mechanisms by which phenolic compounds exert their antioxidant effects include hydrogen atom transfer, single electron transfer, and metal ion chelation.

Hydrogen Atom Transfer Mechanisms

The hydrogen atom transfer (HAT) mechanism is a primary pathway for the antioxidant action of phenolic compounds. In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it and terminating the radical chain reaction. The resulting phenoxyl radical is often stabilized by resonance, which delocalizes the unpaired electron across the aromatic ring, making it less reactive.

Studies on polyphenolic derivatives of quinazolin-4(3H)-one suggest that the introduction of additional hydroxyl groups can enhance antioxidant activity by stabilizing the resulting radical through intramolecular hydrogen bonding. nih.gov The efficiency of the HAT mechanism is a key determinant of the radical scavenging capacity of these compounds. mdpi.com

Electron Donation Capacity

The ability to donate an electron is another crucial mechanism of antioxidant activity, often described by single electron transfer-proton transfer (SET-PT) or sequential proton loss electron transfer (SPLET) pathways. In these mechanisms, the antioxidant compound can donate an electron to a radical, forming a radical cation, which is then deprotonated.

The electron-donating capacity of quinazolinone derivatives has been evaluated using assays such as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and cupric reducing antioxidant capacity (CUPRAC) methods. nih.gov These assays have been shown to be sensitive and reliable for determining the antioxidant potential of this class of compounds. nih.gov The presence of electron-donating groups, such as hydroxyl and methoxy (B1213986) substituents, on the phenyl ring of 2-phenylquinazolin-4(3H)-ones is crucial for their electron donation capacity. nih.gov

Metal Ion Chelation

Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive oxygen species through Fenton and Haber-Weiss reactions. The ability of a compound to chelate these metal ions can be a significant antioxidant mechanism, as it prevents them from participating in radical-generating reactions.

Table 2: Antioxidant Activity of Selected 2-Substituted Quinazolin-4(3H)-ones

CompoundDPPH EC50 (µM)
2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one7.5
2-(3,4-dihydroxyphenyl)quinazolin-4(3H)-one7.4
2-(2,5-dihydroxyphenyl)quinazolin-4(3H)-one7.2

Data sourced from a study on the antioxidant properties of 2-substituted quinazolin-4(3H)-ones. nih.gov

Structure Activity Relationship Sar Studies of 4 Anilinoquinazoline Scaffolds

Influence of Substituents on the Quinazoline (B50416) Ring (Positions 2, 6, 8)

Modifications to the bicyclic quinazoline core are pivotal in modulating the potency and selectivity of these compounds.

Position 2: The introduction of substituents at the C-2 position has been explored to enhance activity. For certain antimicrobial applications, the presence of a methyl or thiol group at this position is considered important. In the context of kinase inhibition, the substitution of an aryl group at C-2 is tolerated, with studies showing that further substitution on this phenyl ring with either electron-donating or electron-withdrawing groups has only a minor effect on certain reactions. However, potent electron-withdrawing groups, such as a nitro group, have been noted to slow reaction rates in synthetic pathways.

Position 6: The C-6 position is a crucial site for modification and has been extensively studied. Research consistently shows that small, electron-donating groups at the C-6 and C-7 positions enhance inhibitory activity against enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The 6,7-dimethoxy substitution pattern is a classic example that yields highly potent inhibitors. nih.gov Beyond small alkoxy groups, C-6 can be modified with a variety of side chains to alter the compound's properties. For instance, the introduction of carbon-linked side chains, such as aminomethyl carboxamides, has led to potent and orally active inhibitors. drugbank.comresearchgate.netnih.gov Furthermore, incorporating a Michael acceptor group, like an acrylamide (B121943) moiety, at the C-6 position can lead to the formation of a covalent bond with a cysteine residue in the target kinase's active site, resulting in potent, irreversible inhibition. nih.gov

Position 8: The C-8 position is the most susceptible on the benzene (B151609) portion of the quinazoline ring to electrophilic substitution. nih.gov Similar to the C-6 position, the introduction of a halogen at C-8 has been found to improve the antimicrobial properties of certain quinazolinone derivatives. More recent studies on related quinazolin-4-one scaffolds have shown that introducing larger substituents, such as nitro or diol groups, at C-8 can create new, favorable interactions within the target's binding site, thereby improving both binding affinity and selectivity.

Impact of Substitutions on the Anilino Moiety

The anilino group, which binds in the ATP pocket of kinases, is a primary focus for SAR studies. The nature and position of substituents on this phenyl ring are critical determinants of potency and selectivity.

Early studies identified that small, lipophilic groups are preferred at the 3-position (meta) of the anilino ring for potent EGFR inhibition. nih.gov Subsequent research has expanded on these findings, demonstrating that larger, electron-withdrawing groups such as chlorine and bromine are also favored at the C-3 and C-4 positions. nih.gov Conversely, the C-2 (ortho) position appears to prefer smaller substituents like fluorine or hydrogen to maintain high activity. nih.gov

The electronic properties of the substituent also play a role. The presence of a hydrogen-bond donor or acceptor group, for example, a sulfonamide or amide, at the para-position can enhance binding to both EGFR and VEGFR-2. nih.gov A 4-hydroxy substituent has also been shown to confer potent antiproliferative activity in some series. nih.gov Dual substitution patterns have been explored, with findings indicating that a 2,4-dihalo substitution can increase activity against VEGFR-2, whereas a 3,4-dihalo pattern tends to enhance activity against EGFR. nih.gov

The following table summarizes the impact of various substitutions on the anilino ring on EGFR kinase inhibitory activity.

Position on Anilino RingFavorable SubstituentsEffect on ActivityCitation
2' (ortho)Small groups (e.g., -F, -H)Avoids steric hindrance, maintains potency nih.gov
3' (meta)Small lipophilic groups (e.g., -CH3), Halogens (e.g., -Cl, -Br)Increases potency nih.govnih.gov
4' (para)Electron-withdrawing groups (e.g., -Cl), H-bond donors/acceptors (e.g., -SO2NH2), -OHEnhances binding and potency nih.gov
3', 4'HalogensIncreases EGFR activity nih.gov
2', 4'Bulky HalogensIncreases VEGFR-2 activity nih.gov

Effects of Additional Heterocyclic Moieties at Position 3

The nitrogen atom at position 3 (N-3) of the quinazoline ring plays a fundamental role in the binding of 4-anilinoquinazolines to their kinase targets. Docking studies have repeatedly shown that the N-3 atom is a critical hydrogen bond acceptor. researchgate.net It typically forms a key hydrogen bond to a conserved threonine residue (e.g., Thr790 in EGFR) within the hinge region of the kinase's ATP-binding site, often mediated by a bridging water molecule. researchgate.net This interaction is essential for anchoring the inhibitor in the correct orientation for effective inhibition.

Given this crucial role in hydrogen bonding, direct substitution on the N-3 atom with bulky groups, such as additional heterocyclic moieties, is generally not favored in the design of reversible kinase inhibitors. Such a modification would likely disrupt the essential hydrogen bond interaction, leading to a significant loss of inhibitory activity. The SAR for this class of compounds therefore focuses on maintaining an unsubstituted N-3 nitrogen or a nitrogen that can act as a hydrogen bond acceptor, rather than on its elaboration with large chemical groups.

Stereochemical Considerations and Activity

Stereochemistry can play a significant role in the activity of 4-anilinoquinazoline (B1210976) derivatives, particularly through the phenomenon of atropisomerism. nih.govnih.gov Atropisomers are stereoisomers that result from hindered rotation around a single bond. In the 4-anilinoquinazoline scaffold, the C4-N bond between the quinazoline ring and the anilino moiety can be subject to restricted rotation, especially when bulky substituents are present on the anilino ring (e.g., at the ortho position) or on the quinazoline core.

This restricted rotation can lead to stable, non-interconverting enantiomeric or diastereomeric atropisomers. Studies have shown that these individual atropisomers can exhibit significantly different biological activities and selectivity profiles. nih.gov One atropisomer may fit optimally into the binding site of the intended target, while the other may be less active or may bind to off-target proteins, potentially causing unwanted side effects. nih.gov Leveraging atropisomerism by designing molecules that exist as stable, separable atropisomers has emerged as a strategy to develop more selective kinase inhibitors. nih.gov By locking the molecule into a single, more active conformation, both potency and selectivity can be improved. nih.govnih.gov

In addition to atropisomerism, the stereochemistry of chiral side chains, for example, those attached at the C-6 position, can also influence biological activity, highlighting the importance of three-dimensional structure for effective molecular recognition. researchgate.net

Positional Importance for Pharmacophoric Groups

Quinazoline Core: This bicyclic system serves as the primary anchor, fitting into the adenine (B156593) region of the ATP-binding pocket. The N-1 and N-3 nitrogens are the most critical pharmacophoric features of this core. researchgate.net

N-1: Acts as a hydrogen bond acceptor, typically interacting with the backbone N-H of a conserved methionine residue (e.g., Met793 in EGFR) in the kinase hinge region. researchgate.net

N-3: As discussed previously, this nitrogen is also a key hydrogen bond acceptor, interacting with a conserved threonine residue via a water molecule. researchgate.net

Anilino Moiety: This group projects into a more variable region of the ATP pocket, and its substitution pattern is a primary determinant of selectivity against different kinases. The specific interactions made by the substituted anilino ring dictate the inhibitor's potency and kinase selectivity profile.

C-6/C-7 Substituents: This region extends out towards the solvent-exposed area of the binding site. Substituents here are crucial for fine-tuning the compound's properties.

Potency and Selectivity: Small electron-donating groups like methoxy (B1213986) often enhance potency. nih.gov

Solubility: The addition of basic side chains, often containing amines, at the C-7 position can dramatically improve aqueous solubility, a critical property for drug development. nih.gov

Irreversible Binding: A Michael acceptor at C-6 provides a reactive handle for covalent modification of the target enzyme, leading to irreversible inhibition. nih.gov

The precise spatial arrangement of these pharmacophoric groups is essential for achieving high-affinity binding and potent inhibition.

Computational and in Silico Methodologies in 4 Anilinoquinazoline Research

Molecular Docking Studies

Molecular docking is a pivotal computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-anilinoquinazoline (B1210976) research, it is instrumental in understanding how these compounds interact with their biological targets at a molecular level.

Molecular docking studies have been instrumental in elucidating the binding interactions between 4-anilinoquinazoline derivatives and their primary therapeutic targets, most notably the Epidermal Growth Factor Receptor (EGFR) kinase. nih.govbrieflands.com These studies consistently demonstrate that the 4-anilinoquinazoline scaffold is a critical pharmacophore that anchors the molecule within the ATP-binding site of the EGFR. frontiersin.org The quinazoline (B50416) ring system typically forms key hydrogen bonds with backbone residues in the hinge region of the kinase domain, a crucial interaction for inhibitory activity.

For the broader class of 4-anilinoquinazolines, hydrophobic and hydrogen-bond interactions are identified as the primary forces driving the formation of the ligand-protein complex. nih.gov While specific studies detailing the precise interactions of 4-[(2-Phenylquinazolin-4-yl)amino]phenol are not extensively available in the reviewed literature, based on the behavior of analogous compounds, it can be inferred that the nitrogen atoms in the quinazoline core would be key hydrogen bond acceptors. The phenyl and phenol (B47542) rings are likely to engage in hydrophobic interactions with non-polar residues within the active site.

A generalized representation of these interactions for the 4-anilinoquinazoline scaffold is presented below:

Interacting Ligand MoietyPotential Interacting Residues in EGFRType of Interaction
Quinazoline CoreHinge Region Amino AcidsHydrogen Bonding
Aniline (B41778) RingHydrophobic PocketHydrophobic Interactions
Phenyl Substituent at C2Active Site ResiduesVan der Waals Forces, Pi-Pi Stacking

A primary output of molecular docking simulations is the prediction of binding affinity, often expressed as a docking score in units such as kcal/mol, and the prediction of the most stable binding pose or mode. For 4-anilinoquinazoline derivatives, these predictions are crucial for ranking potential drug candidates before their synthesis and biological evaluation.

In studies of related 4-anilinoquinazoline compounds, docking scores have been successfully used to correlate with experimentally determined inhibitory concentrations (IC50 values). For instance, a study on a series of 4-anilinoquinazoline derivatives reported binding energies for the most potent compounds in the range of -8.33 kcal/mol against EGFR. brieflands.com The binding modes of these compounds consistently show the 4-anilinoquinazoline scaffold occupying the ATP binding pocket, which validates their mechanism of action as competitive inhibitors. frontiersin.org While a specific docking score for this compound is not readily found in the surveyed literature, its structural similarity to other studied inhibitors suggests it would adopt a comparable binding mode.

Molecular docking has been fundamental in identifying and confirming the therapeutic targets of 4-anilinoquinazoline derivatives. The vast majority of docking studies on this class of compounds have focused on their interaction with various protein kinases, which are often dysregulated in cancer.

The primary and most extensively studied therapeutic target for 4-anilinoquinazolines is the Epidermal Growth Factor Receptor (EGFR). nih.govfrontiersin.orgresearchgate.net This has been validated by numerous in silico and in vitro studies. In addition to EGFR, some 4-anilinoquinazoline derivatives have been investigated for their potential to inhibit other kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), suggesting a potential for dual-target inhibition. nih.govrsc.org The ability of these compounds to bind to the ATP pocket, a conserved feature among kinases, provides a structural basis for their activity against multiple targets. nih.gov For this compound, EGFR is the most probable therapeutic target based on the extensive research on its structural class.

Compound ClassIdentified Therapeutic Target(s)
4-AnilinoquinazolinesEpidermal Growth Factor Receptor (EGFR)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
Glycogen Synthase Kinase 3β (GSK3β)

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are another cornerstone of in silico drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Both 2D and 3D-QSAR models have been developed for 4-anilinoquinazoline derivatives to guide the design of new analogs with improved potency. 2D-QSAR studies correlate biological activity with physicochemical properties or topological indices that can be calculated from the two-dimensional representation of the molecule. brieflands.com

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding by considering the three-dimensional properties of the molecules. nih.gov These models generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric, electrostatic, and hydrophobic fields would likely enhance or diminish biological activity. For 4-anilinoquinazoline derivatives, 3D-QSAR studies have highlighted the importance of the steric and electrostatic fields in their interaction with EGFR. nih.gov

QSAR models are built upon the correlation of various physicochemical descriptors with the biological activity of the compounds. These descriptors quantify different aspects of the molecular structure, such as lipophilicity (LogP), electronic properties (e.g., atomic charges), and molecular shape.

In the context of 4-anilinoquinazoline derivatives, QSAR studies have identified several key descriptors that influence their inhibitory activity against EGFR. These often include atomic electronegativity, hydrogen bonding ability, and molecular volume. brieflands.com For example, a QSAR model might take the form of a linear equation where the biological activity (e.g., pIC50) is a function of these descriptors. While a specific QSAR equation for this compound is not available, the general findings from studies on its parent scaffold indicate that its physicochemical properties would be critical determinants of its biological efficacy.

Descriptor TypeExamplesRelevance to 4-Anilinoquinazoline Activity
ElectronicAtomic Electronegativity, Dipole MomentInfluences hydrogen bonding and electrostatic interactions with the target.
Steric/TopologicalMolecular Volume, Shape IndicesDetermines the fit of the molecule within the binding site.
LipophilicityLogPAffects membrane permeability and hydrophobic interactions with the target.
Hydrogen BondingNumber of H-bond donors/acceptorsCrucial for specific interactions with key residues in the kinase hinge region.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in elucidating various chemical properties and has been widely applied to the study of quinazoline derivatives to understand their structure-activity relationships.

Elucidation of Electronic Structure and Reactivity

DFT calculations are employed to determine the optimized molecular geometry, electronic energy, and distribution of electron density of this compound. The electronic structure provides critical information about the molecule's stability and reactivity. For instance, the distribution of electron density can highlight the electron-rich and electron-deficient regions of the molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. The planarity of the quinazoline and phenyl rings is a key determinant of its ability to intercalate with biological macromolecules, a feature that can be precisely modeled using DFT. In studies of related 4-amino-2-phenylquinazoline derivatives, it has been noted that the 2-phenyl ring is often parallel to the quinazoline ring, which can enhance their interaction with biological targets like DNA-topoisomerase complexes.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates that a molecule is more reactive. For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and amino groups, while the LUMO is likely distributed over the electron-deficient quinazoline ring system.

Orbital PropertyDescriptionTypical Energy Range (eV) for related quinazolines
HOMO Energy Energy of the highest occupied molecular orbital; related to the electron-donating ability.-5.0 to -6.5
LUMO Energy Energy of the lowest unoccupied molecular orbital; related to the electron-accepting ability.-1.0 to -2.5
HOMO-LUMO Gap The energy difference between the HOMO and LUMO; an indicator of chemical reactivity and kinetic stability.3.0 to 4.5

Note: The data in this table is illustrative and based on typical values for functionally similar quinazoline derivatives, not specific experimental or calculated values for this compound.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is a key factor in determining its electrostatic interactions with other molecules, including biological targets like proteins and nucleic acids. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis, performed through DFT calculations, can provide the partial charge on each atom.

For this compound, the nitrogen atoms of the quinazoline ring and the oxygen atom of the phenol group are expected to carry negative partial charges, making them potential hydrogen bond acceptors. Conversely, the hydrogen atom of the phenol's hydroxyl group and the hydrogen of the amino linker are likely to have positive partial charges, enabling them to act as hydrogen bond donors. This charge distribution is critical for the molecule's binding affinity and specificity to its biological targets.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (Preclinical Context)

In silico ADMET prediction is a crucial component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic properties. These predictions help to identify potential liabilities that could lead to failure in later stages of drug development.

Prediction of Oral Absorption and Permeation

The oral route is the most common and convenient for drug administration. Therefore, predicting a compound's oral absorption is of high importance. This is often estimated based on physicochemical properties such as lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. For a molecule like this compound, its moderate size and the presence of both hydrogen bond donors and acceptors suggest it has the potential for good oral absorption. Computational models can provide quantitative estimates of properties like Caco-2 cell permeability, which is an in vitro model for intestinal absorption.

Prediction of Drug-Likeness and Bioavailability

"Drug-likeness" is a qualitative concept used to evaluate whether a compound has properties that make it a likely candidate for an oral drug. One of the most common filters for drug-likeness is Lipinski's Rule of Five. This rule states that poor absorption or permeation is more likely when a compound has:

More than 5 hydrogen bond donors

More than 10 hydrogen bond acceptors

A molecular weight over 500 daltons

A calculated logP (ClogP) greater than 5

For this compound, we can assess its properties against these criteria.

PropertyValue for this compoundLipinski's Rule of Five GuidelineCompliance
Molecular Weight 313.35 g/mol < 500Yes
Hydrogen Bond Donors 2 (from -OH and -NH-)≤ 5Yes
Hydrogen Bond Acceptors 4 (3 from N atoms, 1 from O atom)≤ 10Yes
logP (estimated) ~3.5-4.5< 5Yes

As shown in the table, this compound complies with all of Lipinski's rules, suggesting good potential for drug-likeness and oral bioavailability. Further computational models can also predict other bioavailability parameters such as plasma protein binding and metabolic stability. Studies on similar 4-phenyl-2-quinolone derivatives have indicated good drug-likeness and bioavailability profiles.

Emerging Research Perspectives and Future Directions

Design and Synthesis of Novel Hybrid Molecules Incorporating the Quinazoline (B50416) Scaffold

A prominent strategy in modern drug design is the creation of hybrid molecules, which involves combining two or more distinct pharmacophores into a single chemical entity. nih.gov This approach aims to yield compounds with enhanced biological activity, novel mechanisms of action, or the ability to interact with multiple biological targets. nih.gov The quinazoline nucleus, particularly the 2-phenylquinazoline (B3120039) core found in 4-[(2-Phenylquinazolin-4-yl)amino]phenol, serves as a versatile scaffold for developing such hybrids. nih.gov

The general synthetic approach often begins with a key intermediate, such as 4-chloro-2-phenylquinazoline (B1330423), which can then be reacted with various other biologically active moieties. nih.govacs.org This modular synthesis allows for the creation of diverse libraries of hybrid compounds for biological screening.

Key examples of hybrid molecules based on the quinazoline scaffold include:

Quinazoline-Sulfonamide Hybrids: These molecules combine the quinazoline ring with a sulfonamide group. The introduction of the benzenesulfonamide (B165840) amino group at the 4-position of the quinazoline ring adds a new hydrogen bond donor, a feature often desired for biological activity. nih.gov

Triazole-Quinazoline Hybrids: Leveraging the "click" chemistry of triazole synthesis, researchers have linked 1,2,3-triazole moieties to the quinazoline scaffold. This molecular hybridization strategy is pursued because both quinazoline and triazole scaffolds are independently recognized for their importance in anticancer drug discovery. acs.org

Fuoryl-Quinazoline Hybrids: A series of novel fuoryl quinazoline compounds were synthesized and evaluated for their antiproliferative activities against breast and colon cancer cell lines. tjpr.org

Other Hybrids: The versatility of the quinazoline scaffold has led to its conjugation with a wide array of other chemical groups, including pyrimidines, quinolones, and various natural product fragments, to create novel therapeutic candidates. mdpi.comrsc.orgekb.eg

Table 1: Examples of Quinazoline-Based Hybrid Molecules

Hybrid TypeCombined PharmacophoresSynthetic Strategy ExampleReference
Quinazoline-SulfonamideQuinazoline and SulfonamideReaction of 4-chloro-2-phenylquinazoline with various sulfonamides. nih.gov
Quinazoline-TriazoleQuinazoline and 1,2,3-TriazoleCoupling of 4-chloro quinazolines with amine-functionalized triazoles. acs.org
Quinazoline-FuorylQuinazoline and Fuoryl MoietyReaction of a quinazoline-based hydrazide with appropriate aldehydes. tjpr.org
Quinoline-PyrimidineQuinoline (B57606) and Pyrimidine (B1678525)Microwave-assisted aromatic nucleophilic substitution. mdpi.com

Exploration of Multi-Targeting Approaches for Complex Diseases

Complex multifactorial diseases like cancer often involve the dysregulation of multiple signaling pathways, making them difficult to treat with single-target agents. This has spurred the development of multi-target directed ligands, which are single molecules designed to interact with two or more biological targets simultaneously. nih.govresearchgate.net This approach offers potential advantages over drug combinations, including improved pharmacokinetic profiles and a reduced risk of drug-drug interactions. researchgate.net The quinazoline scaffold is a key platform for designing such agents. nih.gov

Researchers have successfully designed quinazoline derivatives that can inhibit multiple intracellular targets. For instance, certain quinazolines have been shown to not only cause microtubule depolymerization but also act as potent inhibitors of several receptor tyrosine kinases (RTKs) crucial for tumor growth and angiogenesis, such as:

Epidermal Growth Factor Receptor (EGFR)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Platelet-Derived Growth Factor Receptor β (PDGFR-β) nih.gov

This dual activity, combining cytotoxic and antiangiogenic effects, has been shown to significantly reduce tumor growth and metastasis in preclinical models. nih.gov The design strategy often involves incorporating the essential pharmacophores for each target into a single quinazoline-based structure. nih.govresearchgate.net By targeting multiple pathways, these compounds may prevent cancer cells from developing resistance. nih.gov

Table 2: Quinazoline Derivatives as Multi-Target Agents

Quinazoline Derivative TypeBiological TargetsTherapeutic RationaleReference
Substituted QuinazolinesMicrotubules, EGFR, VEGFR-2, PDGFR-βCombines cytotoxic (tubulin) and antiangiogenic (RTK) effects to combat tumor growth and vascularization. nih.gov
Quinazoline HybridsEGFR, other tyrosine kinases, DNA damage pathwaysAchieves antitumor potency through multiple mechanisms including enzyme inhibition and pro-apoptotic effects. researchgate.net
FumiquinazolinesEpithelial-Mesenchymal Transition (EMT) pathway proteins (e.g., E-cadherin, vimentin, CD44)Inhibits cancer cell proliferation, migration, and reverts malignant cells to a less pathogenic phenotype. mdpi.com

Development of Advanced Preclinical Models for Efficacy and Mechanism of Action Assessment

The evaluation of novel quinazoline derivatives like this compound relies on a tiered system of preclinical models to assess efficacy and elucidate mechanisms of action. These models range from in vitro cell-based assays to more complex in vivo animal studies.

In Vitro Cell Line Panels: The initial screening of new compounds typically involves testing their cytotoxic or antiproliferative activity against a panel of human cancer cell lines. nih.govnih.govnih.gov This allows for a broad assessment of a compound's potency across different cancer types. Commonly used cell lines for testing quinazoline derivatives include those for lung cancer (A549, PC-9, H1975), breast cancer (MCF-7, MDA-MB-231), colorectal cancer (HT-29, LoVo), and gastric cancer (MGC-803). nih.govnih.gov

Mechanism-Specific Cellular Assays: To understand how these compounds work, researchers use specialized assays. For example, to study the inhibition of epithelial-mesenchymal transition (EMT), a key process in cancer metastasis, models using triple-negative breast cancer cells (MDA-MB-231) are employed to measure changes in cell migration and adhesion. mdpi.com

In Vivo Xenograft Models: Compounds that show promising in vitro activity are advanced to in vivo testing, often using xenograft models. nih.govnih.gov In these models, human tumor cells are implanted into immunocompromised mice, and the effect of the drug on tumor growth is measured. For instance, the efficacy of quinazoline derivatives has been evaluated in HT-29 human colon adenocarcinoma and MGC-803 gastric cancer xenograft models. nih.govnih.gov

Table 3: Preclinical Models Used in the Evaluation of Quinazoline Derivatives

Model TypeSpecific Model ExamplePurpose of AssessmentReference
In Vitro Cell LineA549 (Lung), MCF-7 (Breast), LoVo (Colorectal)Screening for general anticancer activity. nih.gov
In Vitro Cell LineMGC-803 (Gastric)Evaluation of antiproliferative effects, cell cycle arrest, and apoptosis induction. nih.gov
In Vitro Mechanistic ModelMDA-MB-231 (Triple-Negative Breast Cancer)Assessing inhibition of cell migration and epithelial-mesenchymal transition (EMT). mdpi.com
In Vivo Xenograft ModelHT-29 Human Colon AdenocarcinomaEvaluation of in vivo antitumor efficacy. nih.gov
In Vivo Xenograft ModelMGC-803 Gastric CancerAssessing the anti-proliferative effect on a gastric cancer xenograft. nih.gov

Investigation of Novel Biological Pathways and Targets

While EGFR inhibition is a well-established mechanism for many quinazoline-based drugs, ongoing research is uncovering a variety of novel biological pathways and molecular targets for this class of compounds. nih.gov This diversification of targets is crucial for developing therapies that can overcome resistance and treat a wider range of diseases.

Some of the key alternative and novel targets for quinazoline derivatives include:

Topoisomerase Inhibition: Certain 4-amino-2-phenylquinazolines have been specifically designed as inhibitors of Topoisomerase I (Topo I). nih.gov These molecules are proposed to function by intercalating into the DNA-Topo I complex, leading to cytotoxicity. A strong correlation between Topo I inhibition and cytotoxic activity suggests this is the primary mechanism for these specific analogs. nih.gov

Tubulin Polymerization Inhibition: The quinazoline scaffold has been implicated in disrupting microtubule dynamics, a mechanism shared by established cytotoxic agents. This activity can induce cell cycle arrest and apoptosis. nih.govnih.gov

G-Quadruplex Stabilization: A novel strategy involves designing quinazoline derivatives that target and stabilize G-quadruplex (G4) structures. mdpi.com G4s are non-canonical DNA structures found in regions such as telomeres and oncogene promoters (e.g., c-MYC, BCL-2). Stabilizing these structures can disrupt telomerase activity and gene transcription, leading to an anti-proliferative effect. mdpi.com

Inhibition of Epithelial-Mesenchymal Transition (EMT): Natural product derivatives like fumiquinazolines have been shown to inhibit EMT in triple-negative breast cancer cells. They achieve this by modulating the levels of key proteins such as E-cadherin and vimentin, thereby reducing cell migration and reverting the malignant phenotype. mdpi.com

Inhibition of DNA Repair Enzymes: The quinazoline scaffold has been explored for its ability to inhibit enzymes involved in DNA repair systems, presenting another avenue for cancer chemotherapy. nih.gov

Table 4: Novel Biological Targets and Pathways for Quinazoline Derivatives

Target/PathwayMechanism of ActionExample Derivative ClassReference
Topoisomerase IInhibits DNA replication and repair by stabilizing the DNA-enzyme complex.4-Amino-2-phenylquinazolines nih.gov
Tubulin PolymerizationDisrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.Substituted Quinazolines nih.govnih.gov
G-Quadruplex DNAStabilizes G4 structures in telomeres and oncogene promoters, inhibiting telomerase and transcription.2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazolines mdpi.com
Epithelial-Mesenchymal Transition (EMT)Modulates levels of EMT-related proteins (E-cadherin, vimentin) to reduce cell migration.Fumiquinazolines (natural alkaloids) mdpi.com
DNA Repair EnzymesInhibits critical enzymes in DNA repair pathways.General Quinazoline Derivatives nih.gov

Application of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the process, reducing costs, and improving the prediction of compound efficacy. researchgate.neteurekalert.org These computational tools are particularly valuable in the development of quinazoline derivatives, from initial hit identification to lead optimization. researchgate.netfrontiersin.org

Key applications of AI/ML in this field include:

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling method that correlates the chemical structure of compounds with their biological activity. youtube.comnih.gov For quinazolines, 3D-QSAR models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) are used to reliably predict the inhibitory efficacy of new derivatives against targets like EGFR. frontiersin.orgnih.gov These models help identify the key structural features essential for potent activity. frontiersin.org

Virtual Screening and Molecular Docking: AI-driven approaches are used to screen vast chemical databases (e.g., eMolecules) to identify potential new drug candidates. frontiersin.org E-pharmacophore models, built from a reference compound, can rapidly sift through millions of molecules to find those with similar structural and chemical features. nih.gov The identified "hits" are then subjected to molecular docking simulations to predict their binding mode and affinity to a biological target, such as the active site of a kinase. acs.orgnih.gov

Predictive Modeling: Machine learning algorithms can be trained on datasets of known compounds to build models that predict various properties, including biological activity, pharmacokinetics, and potential toxicity, before a compound is ever synthesized. researchgate.netnih.gov This allows researchers to prioritize the most promising candidates for synthesis and experimental testing. frontiersin.org

Table 5: Application of AI and Machine Learning in Quinazoline Research

AI/ML TechniqueApplicationDescriptionReference
3D-QSAR (CoMFA, CoMSIA)Predicting Biological ActivityGenerates models that relate the 3D properties of molecules to their potency, guiding the design of more effective inhibitors. frontiersin.orgnih.gov
Virtual ScreeningHit IdentificationUses computational filters and pharmacophore models to search large databases for novel compounds with a high probability of being active. frontiersin.orgnih.gov
Molecular DockingMechanism of Action StudySimulates the interaction between a ligand (quinazoline derivative) and a protein target to predict binding affinity and orientation. acs.orgnih.gov
Molecular Dynamics (MD) SimulationsBinding Stability AnalysisInvestigates the stability and conformational dynamics of the ligand-protein complex over time. frontiersin.org
Machine Learning AlgorithmsDrug Discovery OptimizationUses algorithms to predict biological activities and optimize the structures of quinazoline derivatives, accelerating the overall discovery process. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(2-Phenylquinazolin-4-yl)amino]phenol, and how can reaction conditions be optimized?

  • The compound is typically synthesized via Schiff base formation or nucleophilic substitution. For example, reacting 2-phenylquinazolin-4-amine with 4-aminophenol in ethanol under reflux, using acetic acid as a catalyst, yields the target compound. Optimization involves adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of amine to phenol) to improve purity and yield (>80%) . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended.

Q. Which spectroscopic and analytical techniques are critical for confirming the molecular structure of this compound?

  • 1H/13C NMR : Verify aromatic proton environments (e.g., quinazoline ring protons at δ 8.2–8.8 ppm) and amine/phenolic -OH signals (δ 9–10 ppm).
  • IR Spectroscopy : Confirm N-H (3200–3400 cm⁻¹) and phenolic O-H (3600 cm⁻¹) stretches.
  • Elemental Analysis : Validate C, H, N, O percentages (e.g., calculated C: 72.3%, H: 4.5%, N: 14.8%).
  • X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions) .

Q. How does the quinazoline moiety influence the compound’s electronic properties and solubility?

  • The quinazoline ring enhances π-π stacking interactions (evident in UV-Vis spectra) and reduces solubility in polar solvents due to its hydrophobic nature. Solubility can be improved via derivatization (e.g., sulfonation) or using co-solvents like DMSO .

Advanced Research Questions

Q. How can computational tools (e.g., SHELXL, ORTEP) resolve structural ambiguities in crystallographic studies of this compound?

  • SHELXL : Refine disordered structures (e.g., partial occupancy of substituents) using restraints for bond lengths/angles. For example, highlights resolving "whole-molecule disorder" with occupancy ratios (0.669:0.331) via iterative refinement .
  • ORTEP-3 : Visualize thermal ellipsoids and validate hydrogen-bonding motifs (e.g., C—H···O vs. O—H···O interactions) to ensure accurate representation of molecular packing .

Q. What strategies address conflicting spectral data (e.g., NMR vs. elemental analysis) during characterization?

  • Cross-validate using complementary techniques:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 342.1345).
  • 2D NMR (COSY, HSQC) : Resolve overlapping proton signals (e.g., distinguishing quinazoline vs. phenyl protons).
  • Thermogravimetric Analysis (TGA) : Correlate decomposition temperatures with purity estimates from elemental analysis .

Q. How does the compound’s bioactivity correlate with its molecular interactions, and what assays validate these mechanisms?

  • Molecular Docking : Screen against target proteins (e.g., kinase enzymes) to predict binding affinities. The quinazoline ring may intercalate DNA or inhibit ATP-binding pockets.
  • In Vitro Assays : Use MTT assays for cytotoxicity (IC50 values) and SPR for binding kinetics. For example, derivatives in showed antimicrobial activity (MIC: 2–8 µg/mL) .

Q. What methodologies optimize regioselective functionalization of the quinazoline ring for targeted applications?

  • Protecting Groups : Temporarily block the phenolic -OH with tert-butyldimethylsilyl (TBDMS) to direct amination at the C4 position.
  • Catalytic Systems : Employ Pd/Cu catalysts for Ullmann-type couplings to introduce aryl/alkyl groups .

Methodological Tables

Table 1: Key Crystallographic Parameters from

ParameterValue
Space GroupP21/c
Hydrogen BondsO—H···O (2.65 Å), C—H···π
Disorder HandlingSHELXL occupancy refinement
π-π Stacking Distance3.4–3.7 Å

Table 2: Synthetic Optimization Parameters

ConditionOptimal RangeImpact on Yield
SolventEthanol/DMF (3:1)>85%
Temperature80°CMinimal byproducts
CatalystAcetic acid (5 mol%)Faster reaction

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2-Phenylquinazolin-4-yl)amino]phenol
Reactant of Route 2
Reactant of Route 2
4-[(2-Phenylquinazolin-4-yl)amino]phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.